Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine
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Overview
Description
Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyridine ring substituted with chlorine and fluorine atoms, as well as an octahydrocyclopenta[b][1,4]oxazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the octahydrocyclopenta[b][1,4]oxazine ring and the subsequent introduction of the pyridine ring with chlorine and fluorine substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Rac-(4aR,7aS)-octahydrocyclopenta[b]morpholine-4-carboxamide
- Rac-(4aR,6S,7aS)-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid hydrochloride
Uniqueness
Rac-5-[(4ar,7as)-octahydrocyclopenta[b][1,4]oxazine-4-carbonyl]-3-chloro-2-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the octahydrocyclopenta[b][1,4]oxazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(5-chloro-6-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c14-9-6-8(7-16-12(9)15)13(18)17-4-5-19-11-3-1-2-10(11)17/h6-7,10-11H,1-5H2/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHUIMSOXJFSSM-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2C(=O)C3=CC(=C(N=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)OCCN2C(=O)C3=CC(=C(N=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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